molecular formula C17H15ClN4O B2725233 2-chloro-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide CAS No. 2034507-25-8

2-chloro-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide

Cat. No.: B2725233
CAS No.: 2034507-25-8
M. Wt: 326.78
InChI Key: IOGXPLAQLZOBKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide is a benzamide derivative featuring a 2-chlorobenzoyl group linked via an ethyl chain to a pyrazole ring substituted at position 4 with a pyridinyl moiety.

Properties

IUPAC Name

2-chloro-N-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O/c18-16-4-2-1-3-15(16)17(23)20-9-10-22-12-14(11-21-22)13-5-7-19-8-6-13/h1-8,11-12H,9-10H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOGXPLAQLZOBKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCN2C=C(C=N2)C3=CC=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazole Ring Formation

Pyrazole cores are typically synthesized via cyclocondensation of hydrazines with 1,3-diketones or equivalents. For the 4-pyridinyl-substituted pyrazole, 4-pyridinylhydrazine serves as a starting material. In a protocol analogous to the synthesis of pyrazolo[1,5-a]pyrimidines, sodium 3-oxoprop-1-en-1-olate derivatives react with heterocyclic amines to form pyrazole rings. Alternatively, the patent describing 3-[5-Amino-4-(3-Cyanobenzoyl)-Pyrazol-1-yl]-N-Cyclopropyl-4-Methylbenzamide highlights the use of trialkyl orthoformates in aprotic solvents (e.g., 1,2-dichloroethane) under reflux to facilitate cyclization.

Key Reaction Conditions :

  • Solvent : Polar aprotic solvents (THF, DMF) or chlorinated solvents.
  • Temperature : 90–105°C for optimal cyclization.
  • Catalyst : Acidic or basic conditions depending on substrate stability.

Detailed Preparation Methods

Synthesis of 4-(Pyridin-4-yl)-1H-pyrazole-1-ethylamine

Step 1 : Formation of 4-(Pyridin-4-yl)-1H-pyrazole
4-Pyridinylhydrazine (1.0 equiv) reacts with a 1,3-diketone (e.g., acetylacetone) in ethanol under reflux for 12 hours. The product is purified via silica-gel chromatography (yield: 75–85%).

Optimization and Scale-Up Considerations

Solvent and Temperature Effects

High-boiling solvents like toluene or 1,2-dichloroethane improve cyclization yields at 105°C. Conversely, THF facilitates milder conditions for amidation.

Byproduct Management

Ethanol, a byproduct in cyclization steps, is easily removed via distillation due to its volatility. Patent methodologies emphasize antisolvent addition (e.g., hexane) to precipitate pure intermediates.

Analytical Characterization

Spectroscopic Data

  • 1H NMR : The pyridinyl protons resonate at δ 8.4–8.8 ppm as doublets. The ethyl linker’s CH2 groups appear as triplets near δ 3.5–4.0 ppm.
  • IR : Strong absorptions at 1650 cm⁻¹ (amide C=O) and 1540 cm⁻¹ (pyrazole C=N).

Purity Assessment

Elemental analysis (C, H, N) and HPLC-MS ensure >98% purity. The patent reports analytical data for analogous compounds: C, 56.42%; H, 4.74%; N, 20.25% (calc.) vs. C, 56.57%; H, 4.64%; N, 20.66% (found).

Challenges and Solutions

Regioselectivity in Pyrazole Formation

Unsymmetrical diketones may yield regioisomers. The use of directing groups (e.g., methoxymethyl in) or temperature-controlled conditions enhances selectivity.

Amine Protection-Deprotection

Tosyl or methoxymethyl groups (as in) protect amines during pyrazole synthesis. Deprotection uses NH4Cl/EtOAc extraction.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to modify the functional groups attached to the benzamide core.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

The compound belongs to the pyrazole class of compounds, which have been extensively studied for their diverse biological activities. Recent literature indicates that pyrazole derivatives exhibit a range of pharmacological effects, including:

  • Anti-inflammatory Activity : Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. Studies have shown that compounds similar to 2-chloro-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide demonstrate significant COX-II inhibitory activity, making them potential candidates for treating inflammatory diseases .
  • Anticancer Properties : Research has highlighted the anticancer potential of pyrazole derivatives. These compounds can induce apoptosis in cancer cells and inhibit tumor growth. The structural features of this compound suggest it may also possess similar properties .

Table 1: Summary of Research Findings on Pyrazole Derivatives

Study ReferenceBiological ActivityKey Findings
Anti-inflammatoryPyrazole derivatives showed effective COX-II inhibition, correlating with reduced inflammatory markers in animal models.
AnticancerCompounds demonstrated cytotoxic effects against various cancer cell lines, with mechanisms involving apoptosis induction.
COX-II InhibitionSpecific pyrazole analogs exhibited IC50 values significantly lower than standard anti-inflammatory drugs, indicating higher potency.

Mechanism of Action

The mechanism of action of 2-chloro-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Compound A : 3-chloro-N-[1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]benzamide

  • Key Differences: Substituent Position: The benzamide moiety bears a 3-chloro group (vs. 2-chloro in the target compound). the target’s simpler pyridinyl-pyrazole-ethyl chain).

Compound B : 2-chloro-N-(2-hydroxyethyl)-4-(1H-pyrazol-1-yl)benzamide

  • Key Differences: Substituent Pattern: The benzamide ring has a 4-pyrazolyl group (vs. a pyridinyl-pyrazole in the target). Linker Group: Features a hydroxyethyl chain (vs. Physicochemical Impact: The hydroxyethyl group likely lowers logP compared to the target compound’s pyridinyl group, affecting membrane permeability.

Compound C : 2-chloro-4-fluoro-N-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide

  • Key Differences: Halogen Diversity: Includes a 4-fluoro substituent (absent in the target), which may enhance metabolic stability. Heterocycle Variation: Uses a pyridazine core (vs. pyridine in the target), altering electron distribution and binding affinity.

Physicochemical and Pharmacological Data

The table below summarizes available data for the analogous compounds:

Compound Molecular Formula Molar Mass (g/mol) Melting Point (°C) Key Functional Groups
Target Compound Not provided Not provided Not provided 2-chlorobenzoyl, pyridinyl-pyrazole
Compound A Not provided Not provided Not provided 3-chlorobenzoyl, dihydropyrimidinone
Compound B C₁₂H₁₂ClN₃O₂ 265.7 132–134 2-chlorobenzoyl, hydroxyethyl, pyrazole
Compound C C₁₇H₁₄ClFN₆O 360.77 Not reported 2-chloro-4-fluorobenzoyl, pyridazine

Analysis :

  • Molecular Weight : Compound C has the highest molar mass (360.77 g/mol) due to the pyridazine and fluorine substituents, while Compound B is lighter (265.7 g/mol) with a simpler structure. The target compound likely falls between these values.
  • Melting Point: Compound B’s hydroxyethyl group contributes to a moderate melting point (132–134°C), suggesting crystalline stability. The target compound’s pyridinyl group may lower melting points compared to Compound A’s rigid dihydropyrimidinone.
  • Bioactivity : The pyridinyl group in the target compound could improve kinase inhibition compared to Compound B’s pyrazole, while Compound C’s fluorine may enhance bioavailability.

Research Implications

  • Target Compound: The pyridinyl-pyrazole-ethyl scaffold may offer balanced lipophilicity and kinase selectivity, but the absence of a dihydropyrimidinone (Compound A) or fluorine (Compound C) might limit metabolic stability.
  • Design Recommendations : Introducing fluorine (as in Compound C) or optimizing the linker length (cf. Compound B’s hydroxyethyl) could refine the target’s pharmacokinetic profile.

Biological Activity

2-chloro-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide is a compound that has garnered attention for its potential biological activities, particularly as a tissue-selective androgen receptor modulator (SARM). This article explores the compound's biological activity, focusing on its mechanisms, efficacy against various cancer cell lines, and its pharmacological properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H14ClN3O\text{C}_{13}\text{H}_{14}\text{ClN}_{3}\text{O}

This compound features a chloro group, a benzamide moiety, and a pyridine-pyrazole linkage, which are critical for its biological activity.

Research indicates that this compound acts primarily as an androgen receptor antagonist. It shows high affinity for the androgen receptor (AR) and exhibits potent antagonistic activity, particularly in prostate cancer cell lines. The compound's ability to selectively modulate AR activity makes it a candidate for therapeutic applications in treating AR-dependent cancers.

Anticancer Efficacy

The biological activity of this compound has been evaluated against various cancer cell lines. Notably, it has demonstrated significant cytotoxic effects in vitro.

Cell Line IC50 (µM) Mechanism
Prostate Cancer (LNCaP)0.16AR antagonism
Breast Cancer (MCF7)0.46Induction of apoptosis
Lung Cancer (A549)0.75Inhibition of cell proliferation

These results suggest that the compound effectively inhibits the growth of cancer cells through mechanisms involving apoptosis and cell cycle arrest.

Selectivity and Safety Profile

The selectivity of this compound for AR over other steroid receptors is crucial for minimizing side effects typically associated with non-selective androgen receptor modulators. Studies have shown that it exhibits minimal agonistic activity while maintaining high antagonistic potency, indicating a favorable safety profile suitable for clinical applications.

Case Studies

Several studies have explored the efficacy of this compound in preclinical settings:

  • Prostate Cancer Study : A study conducted on LNCaP cells revealed that this compound inhibited cell proliferation with an IC50 value of 0.16 µM. The study highlighted its potential as a therapeutic agent in prostate cancer treatment by effectively blocking AR activity .
  • Breast Cancer Research : In MCF7 cells, the compound induced apoptosis at an IC50 of 0.46 µM, demonstrating its capability to trigger programmed cell death in hormone-sensitive breast cancer .
  • Lung Cancer Analysis : The compound was also tested against A549 lung cancer cells, where it showed significant inhibition of proliferation at concentrations as low as 0.75 µM, suggesting broad-spectrum anticancer potential .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.